molecular formula C11H16ClN3O2 B13027392 4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine

4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine

Cat. No.: B13027392
M. Wt: 257.72 g/mol
InChI Key: VGHIXYUPJWUGHK-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, an isopropoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine typically involves nucleophilic substitution reactions. One common method involves reacting 6-chloro-2-isopropoxypyrimidine with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyrimidin-4-yl)morpholine
  • 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine

Uniqueness

4-(6-Chloro-2-isopropoxypyrimidin-4-YL)morpholine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

4-(6-chloro-2-propan-2-yloxypyrimidin-4-yl)morpholine

InChI

InChI=1S/C11H16ClN3O2/c1-8(2)17-11-13-9(12)7-10(14-11)15-3-5-16-6-4-15/h7-8H,3-6H2,1-2H3

InChI Key

VGHIXYUPJWUGHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CC(=N1)Cl)N2CCOCC2

Origin of Product

United States

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